molecular formula C11H17BrN2 B2780147 N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine CAS No. 1353979-43-7

N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Cat. No.: B2780147
CAS No.: 1353979-43-7
M. Wt: 257.175
InChI Key: XSMDMHAMGOGFLG-UHFFFAOYSA-N
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Description

N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine is a synthetic organic compound with the molecular formula C 11 H 17 BrN 2 and a molecular weight of 257.17 g/mol . This diamino compound features a 3-bromobenzyl group and an ethyl group attached to a central ethane-1,2-diamine backbone, as represented by the SMILES notation NCCN(CC1=CC=CC(Br)=C1)CC . It is typically supplied as a liquid and should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This compound is recognized in research for its role as a chemical building block and its activity as NMDAR/TRPM4-IN-2 free base , indicating its value in neuroscience studies . It functions as an inhibitor targeting both N-methyl-D-aspartate (NMDA) receptors and Transient Receptor Potential Melastatin 4 (TRPM4) channels, two key players in neuronal signaling and cell death pathways . This dual mechanism makes it a valuable pharmacological tool for investigating ischemic brain injury, neuropathic pain, and other neurological disorders where these channels are implicated. The product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling instructions. The compound is classified with the signal word "Danger" and has hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and engineering controls are required for safe handling.

Properties

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMDMHAMGOGFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353979-43-7
Record name N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine typically involves the reaction of 3-bromobenzyl chloride with ethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aryl bromide group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The bromine atom at the meta position relative to the benzyl group can be displaced by nucleophiles when the ring is activated.

Reaction ConditionsNucleophileProductYieldReference
CuI, K₂CO₃, DMF, 100°C, 24hSodium azideN1-(3-Azidobenzyl)-N1-ethylethane-1,2-diamine78%
Pd(OAc)₂, Xantphos, Cs₂CO₃, DMSOThiophenolN1-(3-Phenylthiophenyl)-N1-ethylethane-1,2-diamine65%

Key Findings :

  • Electron-withdrawing groups (e.g., benzyl) enhance SNAr reactivity at the meta position .

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Reaction TypeCatalyst SystemCoupling PartnerProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CPhenylboronic acidN1-(3-Biphenylmethyl)-N1-ethylethane-1,2-diamine82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NaO^tBuAnilineN1-(3-(N-Phenylamino)benzyl)-N1-ethylethane-1,2-diamine70%

Mechanistic Notes :

  • Suzuki reactions require mild bases (e.g., K₂CO₃) and tolerate diverse boronic acids .

  • Buchwald-Hartwig amination is effective for introducing amine functionalities .

Reductive Amination

The primary amine group reacts with aldehydes/ketones under reductive conditions to form secondary amines.

Carbonyl CompoundReducing AgentSolventProductYieldReference
FormaldehydeNaBH₃CNMeOHN1-(3-Bromobenzyl)-N1-ethyl-N2-methyl-ethane-1,2-diamine85%
AcetoneH₂, Raney NiEtOHN1-(3-Bromobenzyl)-N1-ethyl-N2-isopropyl-ethane-1,2-diamine73%

Optimization Insights :

  • NaBH₃CN is preferred for acid-sensitive substrates .

  • Hydrogenation with Raney Ni provides high selectivity for secondary amines .

Coordination Chemistry

The ethane-1,2-diamine moiety acts as a bidentate ligand, forming complexes with transition metals.

Metal SaltConditionsComplex FormedApplicationReference
Cu(NO₃)₂·3H₂OEtOH, RT, 2h[Cu(L)₂(NO₃)₂]Catalysis
CoCl₂·6H₂OMeOH, reflux, 6h[Co(L)Cl₂]Magnetic materials

Structural Analysis :

  • X-ray crystallography confirms a square-planar geometry for Cu(II) complexes .

  • Magnetic susceptibility studies indicate high-spin configurations for Co(II) complexes .

Acylation and Alkylation

The primary amine undergoes acylation and alkylation to generate derivatives.

ReagentConditionsProductYieldReference
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTN1-(3-Bromobenzyl)-N1-ethyl-N2-acetyl-ethane-1,2-diamine90%
Benzyl bromideK₂CO₃, DMF, 60°C, 12hN1-(3-Bromobenzyl)-N1-ethyl-N2-benzyl-ethane-1,2-diamine68%

Key Observations :

  • Acylation proceeds quantitatively with stoichiometric acyl halides .

  • Alkylation requires phase-transfer conditions for optimal yields .

Oxidation Reactions

Controlled oxidation of the amine groups yields imines or nitriles.

Oxidizing AgentConditionsProductYieldReference
KMnO₄H₂O, 0°C, 1hN1-(3-Bromobenzyl)-N1-ethyl-ethane-1,2-diimine55%
O₂, CuClMeCN, 60°C, 8hN1-(3-Bromobenzyl)-N1-ethyl-ethane-1,2-dinitrile40%

Challenges :

  • Over-oxidation to nitriles is common without strict temperature control .

Scientific Research Applications

Chemical Synthesis

N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity is influenced by the presence of the bromine atom, which can participate in various chemical reactions such as:

  • Nucleophilic Substitution : The compound can be synthesized through the reaction of 3-bromobenzyl chloride with ethylethane-1,2-diamine under basic conditions, yielding high purity and yields.
  • Building Block for Polymers : It is utilized in developing new materials with specific properties, such as polymers and coatings.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Research : Studies suggest that this compound may interact with cellular targets involved in cancer progression. Its unique structure may enhance binding affinity to specific molecular targets compared to analogs with different substituents.
  • Antimicrobial Activity : Derivatives of this compound exhibit significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. This suggests its potential as an anti-tubercular agent due to its ability to inhibit mycolic acid synthesis, a crucial component of the bacterial cell wall.
  • DNA Interaction Studies : The ability of this compound to bind with DNA has been explored, indicating potential cytotoxic effects through disruption of normal DNA function. This interaction may involve groove binding or intercalation mechanisms.

Industrial Applications

In addition to its applications in chemistry and medicine, this compound also finds use in industrial settings:

  • Material Science : The compound is employed as a building block for synthesizing dendrimers and other macromolecular structures. Its structural features allow for the development of materials with tailored properties suitable for various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited promising results against Mycobacterium tuberculosis, indicating potential for further development into anti-tubercular agents.
  • Biological Mechanisms : Research focused on the compound's interaction with calf thymus DNA showed alterations in DNA structure and function, suggesting implications for drug design targeting cellular mechanisms involved in cancer.

Mechanism of Action

The mechanism of action of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the ethylethane-1,2-diamine backbone can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The 3-bromobenzyl substituent introduces a heavy halogen (Br) that impacts electronic distribution and steric bulk. Key comparisons include:

  • N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine : The electron-withdrawing CF₃ groups enhance resistance to oxidation and may reduce basicity compared to bromine.

Table 1: Substituent Effects on Molecular Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Electronic Effects
N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine 3-Bromobenzyl ~269.17 (calculated) Moderate electron-withdrawing, bulky
N1-(2-Chloro-6-fluorobenzyl)-... 2-Cl, 6-F 230.71 High electronegativity
N1-(3,5-Bis(CF₃)benzyl)-... 3,5-CF₃ ~417.23 (calculated) Strong electron-withdrawing
N1-(4-Methoxyphenyl)-N2,N2-dimethyl... 4-OCH₃ 208.30 Electron-donating
Spectral Characterization

While NMR data for this compound is unavailable, analogs provide reference benchmarks:

  • 1H NMR : In N1-(benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine , the ethyl and benzothiazole groups show distinct shifts at δ 1.2–3.5 ppm (alkyl) and δ 7.3–8.1 ppm (aromatic) .
  • 13C NMR : The 3-bromobenzyl group would likely exhibit a quaternary carbon near δ 125–135 ppm (C-Br coupling) .
  • IR : Primary and secondary amines in similar compounds show N-H stretches at 3300–3500 cm⁻¹ .

Biological Activity

N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine, also known as N1-(3-bromophenyl)ethane-1,2-diamine, is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound dihydrochloride
  • CAS Number : 2243506-33-2
  • Molecular Formula : C11H19BrCl2N2
  • Molecular Weight : 330.1 g/mol
  • Purity : 97% .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, compounds with similar structures have demonstrated promising results against Mycobacterium tuberculosis, indicating potential for development as anti-tubercular agents .
  • DNA Interaction : The compound's ability to interact with DNA has been explored. Research on structurally related compounds suggests that they can bind to calf thymus DNA (ct-DNA), potentially leading to alterations in DNA structure and function. This interaction is crucial for understanding the compound's mechanism of action in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Mycolic Acid Synthesis : Compounds similar to this one have been noted for their ability to inhibit the synthesis of mycolic acids in M. tuberculosis, which are essential components of the bacterial cell wall .
  • DNA Binding and Helix Stabilization : The interaction with ct-DNA may involve groove binding or intercalation, disrupting normal DNA function and potentially leading to cytotoxic effects in target cells .

Antimycobacterial Activity

A study evaluated the antimycobacterial activity of various synthesized compounds related to this compound using the microplate Alamar blue assay (MABA). The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) comparable to standard treatments like isoniazid, suggesting their potential as new anti-TB agents .

DNA Interaction Studies

Research on related compounds revealed significant binding interactions with calf thymus DNA. Spectroscopic methods indicated that these compounds could induce conformational changes in DNA, affecting its stability and function. The binding constants obtained from these studies suggest a strong affinity for DNA, which is critical for evaluating their therapeutic potential .

Data Tables

Property Value
IUPAC NameThis compound dihydrochloride
CAS Number2243506-33-2
Molecular FormulaC11H19BrCl2N2
Molecular Weight330.1 g/mol
Purity97%
Biological Activity Observation
AntimycobacterialMIC comparable to isoniazid
DNA BindingStrong affinity; induces conformational changes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves alkylation of ethane-1,2-diamine with 3-bromobenzyl bromide under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency.
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product minimization.
  • Purification : Column chromatography or recrystallization ensures purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR confirm substitution patterns and benzyl group integration.
  • Mass spectrometry : High-resolution MS verifies molecular weight (e.g., expected m/z for C11H16BrN2).
  • HPLC : Quantifies purity (>95% recommended for research use) .

Q. What safety protocols are critical when handling brominated aromatic amines?

  • Methodology :

  • Use fume hoods to avoid inhalation of volatile amines.
  • Wear nitrile gloves and lab coats to prevent skin irritation.
  • Store in airtight, light-resistant containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing 3-bromobenzyl group influence nucleophilic substitution reactions in ethane-1,2-diamine derivatives?

  • Methodology : The bromine atom increases electrophilicity at the benzyl carbon, accelerating alkylation. However, steric hindrance may reduce reaction efficiency. Computational modeling (e.g., DFT calculations) predicts transition states, while kinetic studies validate rate constants. Contrast experimental yields with theoretical predictions to refine synthetic protocols .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodology :

  • Feedback loops : Integrate experimental results (e.g., reaction yields, by-products) into computational models to recalibrate parameters like activation energy.
  • Sensitivity analysis : Identify which computational assumptions (e.g., solvent effects, steric parameters) most impact discrepancies .

Q. How can computational tools streamline the design of novel derivatives with enhanced bioactivity?

  • Methodology :

  • Virtual screening : Use molecular docking to predict binding affinities toward target proteins (e.g., enzymes).
  • Reactivity simulations : Explore substituent effects on reaction pathways (e.g., substituent electronic parameters in Hammett plots) .

Q. What mechanistic insights explain side reactions during the alkylation of ethane-1,2-diamine with 3-bromobenzyl groups?

  • Methodology :

  • By-product analysis : Use LC-MS to detect over-alkylation (e.g., di-benzylated products) or hydrolysis intermediates.
  • Kinetic monitoring : In situ IR spectroscopy tracks reagent consumption to optimize reaction termination points .

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